![molecular formula C13H11ClO3 B3461311 7-[(2-chloro-2-propen-1-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B3461311.png)
7-[(2-chloro-2-propen-1-yl)oxy]-4-methyl-2H-chromen-2-one
Descripción general
Descripción
7-[(2-chloro-2-propen-1-yl)oxy]-4-methyl-2H-chromen-2-one, also known as Cloricromene, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential therapeutic applications in various medical conditions, including cardiovascular diseases, cancer, and inflammation.
Mecanismo De Acción
The mechanism of action of 7-[(2-chloro-2-propen-1-yl)oxy]-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase (COX), lipoxygenase (LOX), and phospholipase A2 (PLA2), which are involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the activity of COX and LOX enzymes. It also inhibits the activation of platelets and the formation of blood clots by inhibiting the activity of PLA2 enzyme. This compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). It has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-[(2-chloro-2-propen-1-yl)oxy]-4-methyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory with high purity. It has been extensively studied for its potential therapeutic applications in various medical conditions, and its mechanism of action is well understood. However, there are also some limitations to the use of this compound in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has potential toxicity at high doses, which can limit its use in animal studies.
Direcciones Futuras
There are several future directions for the study of 7-[(2-chloro-2-propen-1-yl)oxy]-4-methyl-2H-chromen-2-one. It has potential applications in the prevention and treatment of various medical conditions, including cardiovascular diseases, cancer, and inflammation. Further studies are needed to determine the optimal dosage and administration routes for this compound in vivo. The potential toxicity of this compound at high doses also needs to be further evaluated. The development of novel formulations and delivery systems for this compound may overcome its low solubility in water and improve its bioavailability. The identification of new targets and signaling pathways for this compound may also lead to the discovery of new therapeutic applications for this compound.
Aplicaciones Científicas De Investigación
7-[(2-chloro-2-propen-1-yl)oxy]-4-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to possess anti-inflammatory, anti-thrombotic, anti-oxidant, and anti-tumor properties. This compound has been evaluated for its potential use in the prevention and treatment of cardiovascular diseases, including atherosclerosis, thrombosis, and ischemic heart disease. It has also been studied for its potential use in the treatment of cancer, particularly breast cancer, and as an adjuvant therapy for chemotherapy.
Propiedades
IUPAC Name |
7-(2-chloroprop-2-enoxy)-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3/c1-8-5-13(15)17-12-6-10(3-4-11(8)12)16-7-9(2)14/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSOGXRLIXDZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



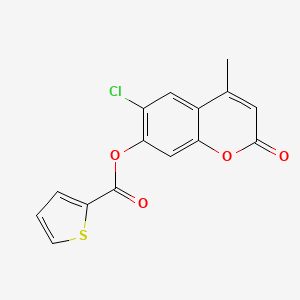
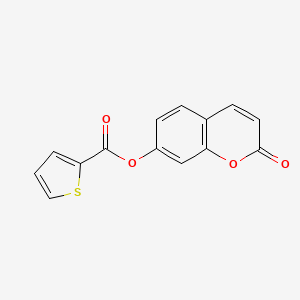
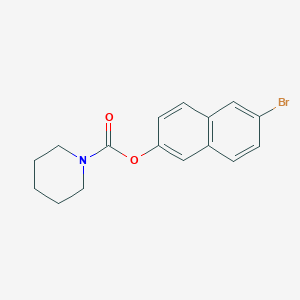
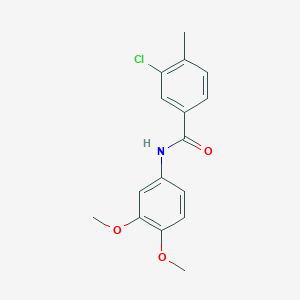
![5-[(2-fluorobenzyl)thio]-1-(3-methoxyphenyl)-1H-tetrazole](/img/structure/B3461266.png)
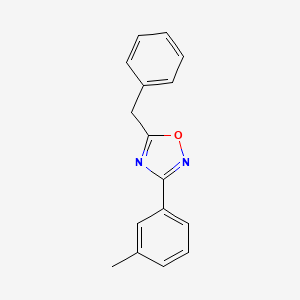

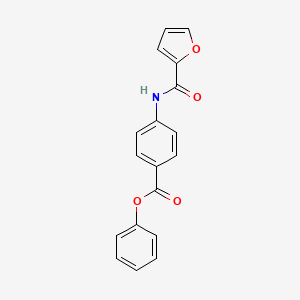
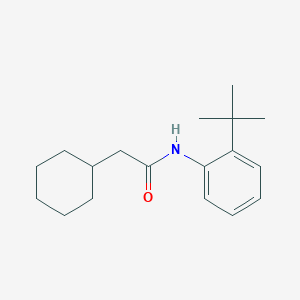



![3,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3461319.png)
![3-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B3461325.png)